1-(2-Iodoethyl)-2-pyrrolidinone
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Overview
Description
1-(2-Iodoethyl)-2-pyrrolidinone is a useful research compound. Its molecular formula is C6H10INO and its molecular weight is 239.056. The purity is usually 95%.
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Scientific Research Applications
Charge Transfer Complex Formation
The study by Ruostesuo et al. (1988) explores the complex formation of N-substituted 2-pyrrolidinones, which include derivatives like 1-ethyl-2-pyrrolidinone, with iodine and iodine halides. This research is significant for understanding the interactions and equilibria in solutions containing 2-pyrrolidinones, which can be extended to the study of 1-(2-Iodoethyl)-2-pyrrolidinone (Ruostesuo, Peltola, Salminen, & Häkkinen, 1988).
Capture of Radioactive Iodine
Li et al. (2019) discuss the use of pyrrolidinone-based hypercrosslinked polymers (HCPs) for capturing radioactive iodine. This application is crucial for nuclear waste management and environmental remediation, highlighting the significance of pyrrolidinone derivatives in tackling nuclear pollution (Li, Chen, Ma, & Jia, 2019).
Synthesis of Bioactive Compounds
Alves (2007) reports on the use of 3-pyrrolin-2-ones and 2-pyrrolidinones in organic synthesis, particularly for the creation of bioactive compounds like nebracetam, a nootropic. This research underscores the role of pyrrolidinone derivatives in synthesizing compounds with potential biological and therapeutic applications (Alves, 2007).
Preparation of Aryltellurium Monohydroxides
Misra et al. (2011) investigate the use of 2-pyrrolidinone in the hydrolysis of aryltellurium trichlorides. This research is relevant for understanding the role of 2-pyrrolidinone derivatives in the formation and structural characterization of organotellurium compounds, which have applications in organic synthesis (Misra, Chauhan, Srivastava, Duthie, & Butcher, 2011).
Anticonvulsant Activity of Derivatives
Sasaki et al. (1991) synthesized 1-acyl-2-pyrrolidinone derivatives and investigated their anticonvulsant effects. This research highlights the pharmacological potential of pyrrolidinone derivatives in neurological applications (Sasaki, Mori, Nakamura, & Shibasaki, 1991).
Polymer Science Applications
Brekner and Feger (1987) discuss the complexes between diphenylcarbamido-dicarboxybenzene and 1-methyl-2-pyrrolidinone. This research is crucial for understanding the role of 2-pyrrolidinone derivatives in polymer science, particularly in the curing and imidization processes of polyimide precursors (Brekner & Feger, 1987).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-(2-iodoethyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10INO/c7-3-5-8-4-1-2-6(8)9/h1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRIGVXXWBHYKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCI |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.